molecular formula C18H14N2O4S B2982711 N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-5-(furan-2-yl)isoxazole-3-carboxamide CAS No. 2097930-31-7

N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-5-(furan-2-yl)isoxazole-3-carboxamide

Cat. No. B2982711
CAS RN: 2097930-31-7
M. Wt: 354.38
InChI Key: BZLWZQFKBVKEHH-UHFFFAOYSA-N
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Description

“N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-5-(furan-2-yl)isoxazole-3-carboxamide” is a complex organic compound. It contains several functional groups including a carboxamide, an isoxazole ring, a furan ring, and a benzo[b]thiophene moiety. These functional groups suggest that this compound could have interesting chemical and biological properties .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the isoxazole ring could be formed via a 1,3-dipolar cycloaddition or a nitrile oxide cycloaddition . The benzo[b]thiophene could be synthesized using a variety of methods, including cyclization reactions .


Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of several heterocyclic rings. The electronic distribution and the 3D conformation could be influenced by these rings and the substituents attached to them .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. For example, the carboxamide could undergo hydrolysis, the isoxazole ring could participate in cycloaddition reactions, and the benzo[b]thiophene could undergo electrophilic aromatic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its structure. For example, its solubility would be affected by the polar carboxamide group and the nonpolar aromatic rings. Its melting and boiling points would depend on the strength of the intermolecular forces .

Scientific Research Applications

Pharmacological Research

Isoxazole carboxamide derivatives are known for their wide range of pharmacological properties, including analgesic , anti-inflammatory , anti-bacterial , anti-HIV , anti-cancer activity, and potential treatments for conditions like schizophrenia , hypertension , and Alzheimer’s disease .

Material Science

In material science, isoxazole derivatives are utilized for their photochromic properties, as an electrochemical probe for detecting copper ions (Cu 2+), and in the development of dye-sensitized solar cells , high-energy materials, and liquid crystals .

Drug Discovery

Isoxazole scaffolds are crucial moieties in drug discovery research, showing biological activities such as anticancer (as potential HDAC inhibitors), antioxidant , antibacterial , and antimicrobial activity. The core structure of isoxazole has been found in many drugs with various therapeutic applications .

Cancer Research

Isoxazole–carboxamide derivatives have been synthesized and evaluated against a panel of cancer and normal cell lines, indicating their potential use in cancer research and treatment .

Chemical Synthesis

The coupling reaction of aniline derivatives with isoxazole–Carboxylic acid has been used to synthesize a series of isoxazole–Carboxamide derivatives, which are characterized using various spectroscopy techniques .

Antimicrobial Applications

Isoxazole derivatives derived from natural resources have applications in pharmaceutical industries for their antimicrobial, antitumor, anticancer, antifungal, and antibacterial activities .

Safety and Hazards

The safety and hazards associated with this compound would depend on its reactivity and biological activity. Proper safety measures should be taken when handling it, including the use of personal protective equipment .

Future Directions

Future research could explore the synthesis of this compound, its reactivity, and its potential uses. For example, it could be studied for its potential use as a pharmaceutical, a dye, or a material in organic electronics .

properties

IUPAC Name

N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-5-(furan-2-yl)-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2O4S/c21-14(12-10-25-17-6-2-1-4-11(12)17)9-19-18(22)13-8-16(24-20-13)15-5-3-7-23-15/h1-8,10,14,21H,9H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZLWZQFKBVKEHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CS2)C(CNC(=O)C3=NOC(=C3)C4=CC=CO4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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